molecular formula C20H21N3O B2958335 N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide CAS No. 141545-34-8

N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B2958335
M. Wt: 319.408
InChI Key: GEKWQBIXZSJLFO-UHFFFAOYSA-N
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Description

“N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides were synthesized by varying the active part (carboxamide group) of the pyrazole .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The structure of the newly synthesized compounds was established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined through various analytical techniques such as IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analyses .

Scientific Research Applications

Pyrazole Derivatives in Agrochemicals

Pyrazole carboxamide derivatives, including compounds similar to N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, have been identified as important in the field of agrochemicals. These derivatives exhibit a range of biological activities, such as nematocidal properties against specific pests like Meloidogyne incognita. This suggests potential applications in agricultural pest control, highlighting the role of these compounds in enhancing crop protection strategies (Zhao et al., 2017).

Antifungal Applications

Some derivatives of pyrazole carboxamide have been developed as potent antifungal agents, particularly targeting succinate dehydrogenase (SDH) in fungal pathogens. This is significant in the context of agriculture, where these compounds can be used as effective fungicides. For example, certain pyrazole-4-formylhydrazide derivatives have shown excellent antifungal effects against pathogens like Rhizoctonia solani and Fusarium graminearum, outperforming some traditional fungicides (Wang et al., 2020).

Pharmaceutical Research

Pyrazole derivatives have been investigated for various pharmaceutical applications. Compounds structurally similar to N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide have been studied for their potential anticonvulsant activities. These studies indicate that certain 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives exhibit protective effects against seizures, which is relevant for developing new antiepileptic drugs (Siddiqui et al., 2010).

Potential Antimicrobial Agents

Research into pyrazole-1-carboxamide derivatives has demonstrated promising antimicrobial properties. This indicates potential applications in developing new antimicrobial agents to combat various bacterial and fungal infections. The structural diversity of these compounds allows for the exploration of different mechanisms of action against microbial pathogens (Sharshira & Hamada, 2011).

Safety And Hazards

While specific safety and hazard information for “N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is not available, it’s important to note that the synthesis of pyrazole derivatives often involves the use of highly toxic reagents (e.g., NaCN, KCN, Zn(CN)2, or CuCN), use of poisonous metal and catalyst, the release of halide by-products, harsh condition and tedious and laborious work-up procedure which violate the green chemistry protocol .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on harnessing the full potentials of these compounds and developing new drugs .

properties

IUPAC Name

N,N-diethyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)18-15-23(17-13-9-6-10-14-17)21-19(18)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKWQBIXZSJLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

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